molecular formula C8H7NO B1444751 5-Methyl-2,1-benzoxazole CAS No. 566194-03-4

5-Methyl-2,1-benzoxazole

Cat. No.: B1444751
CAS No.: 566194-03-4
M. Wt: 133.15 g/mol
InChI Key: RPLLPELLMYEETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,1-benzoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by a benzene ring fused to an isoxazole ring, with a methyl group attached to the fifth position of the isoxazole ring.

Mechanism of Action

Target of Action

The primary targets of the compound “2,1-Benzisoxazole, 5-methyl-” are two enzymes: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes are implicated in metabolic pathways involving 4-hydroxybenzoate .

Mode of Action

The interaction of “2,1-Benzisoxazole, 5-methyl-” with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic pathways they are involved in .

Biochemical Pathways

The affected pathways involve 4-hydroxybenzoate . The disruption of these pathways by “2,1-Benzisoxazole, 5-methyl-” leads to downstream effects that include the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound has antibiotic activity against multi-drug resistant acinetobacter baumannii, suggesting that it can reach its targets in the bacterial cells .

Result of Action

The molecular and cellular effects of the action of “2,1-Benzisoxazole, 5-methyl-” include the inhibition of bacterial growth . This is due to the disruption of the metabolic pathways involving 4-hydroxybenzoate, which are crucial for the survival and proliferation of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “2,1-Benzisoxazole, 5-methyl-”. For example, the presence of 4-hydroxybenzoate in the environment can reverse the antibacterial effects of “2,1-Benzisoxazole, 5-methyl-” in A. baumannii . This suggests that the availability of substrates in the environment can affect the efficacy of the compound.

Biochemical Analysis

Biochemical Properties

2,1-Benzisoxazole, 5-methyl- plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are crucial for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has been shown to inhibit both MAO-A and MAO-B isoforms, with a higher specificity for MAO-B . This inhibition leads to increased levels of neurotransmitters, which can be beneficial in the treatment of neuropsychiatric and neurodegenerative disorders .

Cellular Effects

2,1-Benzisoxazole, 5-methyl- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of MAO enzymes results in altered neurotransmitter levels, which can impact neuronal cell function and signaling pathways . Additionally, it has shown potential in modulating the activity of other enzymes and proteins involved in cellular metabolism, further influencing cellular processes .

Molecular Mechanism

The molecular mechanism of 2,1-Benzisoxazole, 5-methyl- involves its interaction with MAO enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its therapeutic effects in neuropsychiatric and neurodegenerative disorders. Furthermore, the compound may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1-Benzisoxazole, 5-methyl- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained inhibition of MAO activity and consistent effects on neurotransmitter levels, suggesting its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of 2,1-Benzisoxazole, 5-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO activity without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2,1-Benzisoxazole, 5-methyl- is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes acetylation and reduction to form various metabolites . These metabolic processes can affect the compound’s efficacy and safety profile, making it essential to understand its metabolic pathways for effective therapeutic use .

Transport and Distribution

The transport and distribution of 2,1-Benzisoxazole, 5-methyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of 2,1-Benzisoxazole, 5-methyl- is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with MAO enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

5-Methyl-2,1-benzoxazole can be compared with other benzisoxazole derivatives, such as 2,1-Benzisoxazol-3(1H)-ones and 3-aryl-2,1-benzisoxazoles . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2,1-Benzisoxazol-3(1H)-ones are known for their antibiotic and cytotoxic activities, while 3-aryl-2,1-benzisoxazoles are key intermediates in the synthesis of psychoactive drugs . The unique methyl group at the fifth position of this compound contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

5-methyl-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLLPELLMYEETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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